molecular formula C10H15NO4 B1673275 Kainic acid CAS No. 487-79-6

Kainic acid

Cat. No. B1673275
CAS RN: 487-79-6
M. Wt: 213.23 g/mol
InChI Key: VLSMHEGGTFMBBZ-OOZYFLPDSA-N
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Description

Kainic acid, or kainate, is an acid that naturally occurs in some seaweed . It is a potent neuroexcitatory amino acid agonist that acts by activating receptors for glutamate, the principal excitatory neurotransmitter in the central nervous system .


Synthesis Analysis

A novel method for the construction of (-)-a-kainic acid via an ene-reaction on a 1,6-diene intermediate has been disclosed . The synthesis comprises of eight linear steps from readily available D-serine and through the use of simple methodology forms the target compound kainic acid in a satisfactory overall yield of 20% .


Molecular Structure Analysis

The molecular formula of Kainic Acid is C10H15NO4 . The molar mass of Kainic Acid is 213.23 g/mol .


Chemical Reactions Analysis

Kainic acid biosynthesis is catalyzed by the iron-containing enzyme KabC . This process helps to understand how metalloenzymes catalyze oxidative cyclization reactions and carbon–carbon bond formation reactions .


Physical And Chemical Properties Analysis

Kainic acid has a chemical formula of C10H15NO4 and a molar mass of 213.233 g·mol−1 . It has a melting point of 215 °C (419 °F; 488 K) (decomposes), log P of 0.635, Acidity (pKa) of 2.031, and Basicity (pKb) of 11.966 .

Scientific Research Applications

  • Neurogenesis Research

    • Field : Neuroscience
    • Application : Kainic acid is used to stimulate the anterior thalamic neurons, which boosts hippocampal neurogenesis .
    • Method : Continuous micro-perfusion of very low doses of kainic acid was administered into the right anterior nucleus for seven days .
    • Results : The stimulation evoked sustained hippocampal neurogenesis that was associated with improved spatial memory in the Y-maze test .
  • Temporal Lobe Epilepsy Research

    • Field : Neurology
    • Application : Kainic acid is used to induce experimental epilepsy in rodents and study the mechanisms of excitation-induced neuronal apoptosis .
    • Method : Several modes of administration of kainic acid exist, each producing different effects in a strain-, species-, gender-, and age-dependent manner .
    • Results : The diversity of kainic acid models and their outcomes offers researchers a rich palette of phenotypes, which may be relevant to specific traits found in patients with temporal lobe epilepsy .
  • Neurotransmitter Research

    • Field : Neurochemistry
    • Application : Kainic acid is used to excite certain regions of model organisms’ brains in research that aims to better understand neurological conditions .
    • Method : The compound was discovered to be a potent neuroexcitant that activates glutamate, the primary neurotransmitter in the human nervous system .
    • Results : The research helps to better understand the mechanisms of neurotransmission and neurological conditions .
  • Alzheimer’s Disease Research

    • Field : Neurology
    • Application : Kainic acid has been used as a research tool to study human neurological conditions such as Alzheimer’s disease .
    • Method : Kainic acid activates excitatory glutamate receptors that control cell-to-cell communication in the brain and are critical for short-term memory .
    • Results : The research provides insights into the mechanisms of Alzheimer’s disease and potential therapeutic targets .
  • Neuronal Apoptosis Research

    • Field : Cell Biology
    • Application : Kainic acid is used to study the mechanisms of excitation-induced neuronal apoptosis .
    • Method : Kainic acid is an agonist at the kainate class of ionotropic glutamate receptors, which induces seizures and neurodegeneration in vivo .
    • Results : The research provides insights into the mechanisms of neuronal apoptosis and potential therapeutic targets .
  • Short-term Memory Research

    • Field : Cognitive Neuroscience
    • Application : Kainic acid is used to study the mechanisms of short-term memory .
    • Method : Kainic acid activates excitatory glutamate receptors that control cell-to-cell communication in the brain and are critical for short-term memory .
    • Results : The research provides insights into the mechanisms of short-term memory and potential therapeutic targets .
  • Amyloidogenic Processing Research

    • Field : Neurochemistry
    • Application : Kainic acid is used to study the mechanisms of amyloidogenic processing of amyloid precursor protein and Aβ peptides in Alzheimer’s .
    • Method : Kainic acid is shown to be involved in amyloidogenic processing .
    • Results : The research provides insights into the mechanisms of Alzheimer’s disease and potential therapeutic targets .
  • Neurocytosis Research

    • Field : Cell Biology
    • Application : Kainic acid is used to study the mechanisms of neurocytosis induced by excess stimulation by kainic acid .
    • Method : Kainic acid is used to model epilepsy in vivo .
    • Results : The research provides insights into the mechanisms of neurocytosis and potential therapeutic targets .
  • Tritiation Research

    • Field : Radioanalytical and Nuclear Chemistry
    • Application : Kainic acid is used in tritiation research .
    • Method : Kainic acid is tritiated using a tritiated Wittig reagent .
    • Results : The research provides useful technical details about the tritiation of kainic acid .

Safety And Hazards

Kainic acid may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation .

Future Directions

A team of scientists has developed a new way to produce kainic acid, a natural seaweed neurochemical and powerful reagent used in brain research . This new production method could open the door for large-scale biotechnological production of kainic acid in the future .

properties

IUPAC Name

(2S,3S,4S)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)/t6-,7+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSMHEGGTFMBBZ-OOZYFLPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CNC(C1CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040526
Record name Kainic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kainic acid

CAS RN

487-79-6, 59905-23-6
Record name α-Kainic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kainic acid [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name kainic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136038
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Record name Kainic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KAINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIV03811UC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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